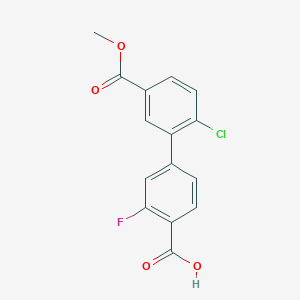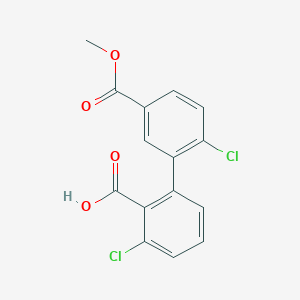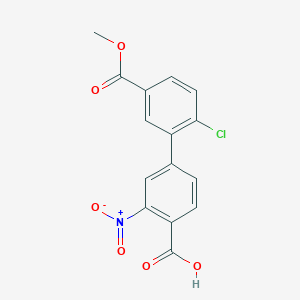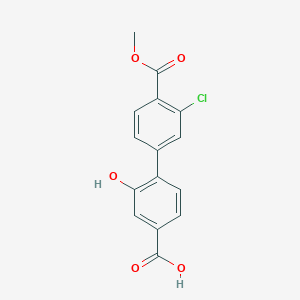
3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (CMPT-TFMBA) is a trifluoromethylbenzoic acid derivative that has recently been studied for its potential applications in the scientific and medical fields. CMPT-TFMBA is a synthetic compound with a low molecular weight and a high solubility in organic solvents. It has a wide range of applications in the fields of biochemistry and pharmacology, including synthesis of pharmaceuticals, biomedical research, and drug discovery.
科学研究应用
3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has a wide range of applications in the scientific and medical fields. It has been studied as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It has also been studied as a potential inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. In addition, 3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been studied as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators.
作用机制
3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% works by inhibiting the activity of the enzymes COX-2, AChE, and 5-LOX. Inhibition of these enzymes prevents the production of inflammatory mediators, which can reduce inflammation and pain. In addition, inhibition of AChE prevents the breakdown of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects
3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to inhibit the activity of COX-2, AChE, and 5-LOX in vitro. In addition, it has been shown to reduce inflammation and pain in animal models. It has also been shown to improve cognitive function in animal models.
实验室实验的优点和局限性
The main advantage of using 3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments is that it is a synthetic compound with a low molecular weight and a high solubility in organic solvents. This makes it easy to handle and use in a variety of experiments. The main limitation is that it is difficult to synthesize in large quantities, which can make it more expensive than other compounds.
未来方向
Future research into 3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% could focus on exploring its potential as an anti-inflammatory agent and as a cognitive enhancer. In addition, further research could explore its potential as an inhibitor of other enzymes involved in inflammation and pain. Other potential applications include its use as an inhibitor of phospholipase A2 (PLA2), an enzyme involved in the breakdown of phospholipids, and its use as an inhibitor of histone deacetylase (HDAC), an enzyme involved in gene expression. Finally, further research could explore its potential as an inhibitor of enzymes involved in the metabolism of drugs and other compounds.
合成方法
3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 2-chloro-5-methoxycarbonylphenol with trifluoromethanesulfonic acid in the presence of a base such as sodium hydroxide. This reaction yields the corresponding trifluoromethylbenzoic acid derivative, which can then be isolated and purified. The second step involves the reaction of the isolated trifluoromethylbenzoic acid derivative with an alkyl halide in the presence of a base such as sodium hydroxide. This reaction yields the desired 3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%, which can then be isolated and purified.
属性
IUPAC Name |
3-(2-chloro-5-methoxycarbonylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3O4/c1-24-15(23)8-2-3-13(17)12(7-8)9-4-10(14(21)22)6-11(5-9)16(18,19)20/h2-7H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDZLMJRIWLEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691994 |
Source


|
| Record name | 2'-Chloro-5'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid | |
CAS RN |
1262006-12-1 |
Source


|
| Record name | 2'-Chloro-5'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














